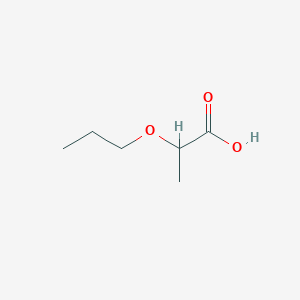

2-Propoxypropansäure

Übersicht

Beschreibung

2-Propoxypropanoic acid is a chemical compound that belongs to the class of aryloxypropanoic acids. While the provided papers do not directly discuss 2-propoxypropanoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related aryloxypropanoic acid derivatives. These compounds have garnered interest due to their potential therapeutic applications, such as the treatment of type II diabetes and their role as allosteric potentiators at certain receptors .

Synthesis Analysis

The synthesis of aryloxypropanoic acid derivatives has been improved through various methods. One such method offers several advantages over existing chemistry for the transformation of these compounds, which could be relevant for the synthesis of 2-propoxypropanoic acid . Another paper describes the liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using polyethylene glycol (PEG) supported 2-bromo-2-methylpropanoate, which could potentially be adapted for the synthesis of 2-propoxypropanoic acid . Additionally, asymmetric syntheses of amino-substituted propanoic acids have been reported, which could inform the synthesis of chiral forms of 2-propoxypropanoic acid .

Molecular Structure Analysis

The molecular structure of aryloxypropanoic acids can be complex, and their conformation can significantly affect their biological activity. One study synthesized optically active 2-aryloxypropanoic acids and assigned their absolute configuration using NMR spectroscopy and DFT calculations . This approach could be applied to determine the stereochemistry of 2-propoxypropanoic acid.

Chemical Reactions Analysis

The chemical reactivity of aryloxypropanoic acid derivatives has been explored in several studies. For instance, novel propanoic acid derivatives have been synthesized and their reactivity investigated, leading to the formation of acyl chlorides, amides, and polycyclic ureas . These reactions could be relevant to the functionalization and further derivatization of 2-propoxypropanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryloxypropanoic acids are crucial for their application in pharmaceuticals. One study focused on the enantioseparation of these acids using capillary electrochromatography, which is important for the separation of enantiomers and could be applied to 2-propoxypropanoic acid . The mechanical and chemical stabilities of the columns used for this separation were also satisfactory, indicating the robustness of the method .

Wissenschaftliche Forschungsanwendungen

Umweltbehebung

2-Propoxypropansäure: wurde auf ihr Potenzial untersucht, kurzkettige Perfluoralkylcarbonsäuren (PFAAs) aus Wasser und Abwasser zu adsorbieren. Diese Anwendung ist entscheidend für die Bemühungen zur Umweltbehebung, insbesondere bei der Entfernung persistenter organischer Schadstoffe von kontaminierten Standorten .

Analytische Chemie

In der analytischen Chemie wird This compound als Referenzverbindung für die Entwicklung analytischer Methoden verwendet. Diese Methoden sind unerlässlich, um Perfluoralkylsubstanzen (PFAS) in verschiedenen Umweltmedien zu identifizieren und zu quantifizieren, was ein wichtiger Schritt bei der Umweltüberwachung und -verschmutzungsbekämpfung ist .

Bodenkunde

Die Wechselwirkung der Verbindung mit Bodenkomponenten ist von Interesse, insbesondere im Hinblick auf das Verständnis der Transportmechanismen von Perfluorooctansäure (PFOA) in gesättigten natürlichen Böden. Dieses Wissen kann Strategien zur Bewältigung der Bodenkontamination und zum Schutz von Grundwasserressourcen informieren .

Zukünftige Richtungen

Research on related compounds, such as Per- and polyfluoroalkyl substances (PFASs), suggests that there are four major trends that will shape future research . These include the mobility of short-chain PFAS due to their high polarity, persistency, and volatility; the substitution of regulated substances with substitutes of similar concern; an increase in the structural diversity of existing PFAS molecules; and the exploration of the unknown “Dark Matter” of PFAS, which includes the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .

Wirkmechanismus

Target of Action

It is known that this compound is a synthetic petrochemical and is described as a perfluoroalkyl ether carboxylic acid . It is also known as hexafluoropropylene oxide dimer acid (HFPO-DA) and is among the class of per- and polyfluoroalkyl substances (PFASs) .

Mode of Action

It is known that this compound is used in the manufacturing process for fluoropolymers by reducing the surface tension in the process, allowing polymer particles to increase in size . The process is completed with chemical treatment or heating to remove the 2-Propoxypropanoic acid from the final polymer product .

Pharmacokinetics

It is soluble in water, with a solubility of 739 g/L . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that this compound is a persistent, bioaccumulative, and toxic synthetic organofluorine compound used to manufacture numerous products . It is raising concern because of its widespread occurrence in the aquatic environment and its refractoriness to conventional water treatment techniques .

Action Environment

The action environment of 2-Propoxypropanoic acid is typically in the manufacturing process for fluoropolymers . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

2-propoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCVNVLTHQVAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560985 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56674-67-0 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the environmental concerns surrounding perfluoro-2-propoxypropanoic acid (GenX)?

A1: GenX has emerged as a significant drinking water contaminant, particularly in areas near manufacturing facilities. [] A study focusing on the Cape Fear River watershed, impacted by PFAS manufacturing, found average GenX concentrations of 631 ng/L in raw drinking water. [] This raises concerns as GenX is a replacement for other PFAS like perfluorooctanoic acid (PFOA), which have been linked to various health issues. The presence of GenX and other emerging PFAS in drinking water sources highlights the need for improved monitoring and treatment strategies.

Q2: How effectively do current water treatment methods remove GenX and other PFAS?

A2: While conventional water treatment methods may effectively remove legacy PFAS like PFOA and PFOS, the efficacy of these methods for removing GenX and other emerging PFAS requires further investigation. Research indicates that GenX exhibits lower adsorbability onto powdered activated carbon (PAC) compared to legacy PFAS. [] This suggests that current treatment methods relying on PAC may be less effective at removing GenX, necessitating the development of alternative or supplementary treatment technologies to ensure safe drinking water.

Q3: How does the structure of PFAS, including GenX, influence their adsorption to materials used in water treatment?

A3: Studies demonstrate that the structure of PFAS significantly impacts their adsorption behavior on materials like activated carbon and anion exchange resins. [] The length of the perfluoroalkyl chain plays a crucial role, with longer chains generally leading to stronger adsorption. [] This is likely due to increased hydrophobic interactions between the longer fluorocarbon chain and the adsorbent surface. Additionally, the functional group also influences adsorption, with sulfonic acids exhibiting higher adsorption than carboxylic acids of the same chain length. [] This difference in adsorption behavior underscores the need for tailored treatment approaches for different classes of PFAS, considering their specific structural characteristics.

Q4: How do researchers assess the potential toxicity of GenX and other emerging PFAS?

A4: Researchers utilize zebrafish as a model organism to investigate the developmental toxicity and neurotoxicity of various PFAS, including GenX. [] Zebrafish embryos are exposed to different PFAS concentrations throughout development, and subsequent assessments include monitoring for developmental abnormalities, behavioral changes (such as hyperactivity), and analyzing tissue accumulation of these chemicals. [] This approach allows for the identification of potential hazards associated with exposure to these emerging contaminants.

Q5: Are there any observed links between the chemical structure of PFAS and their toxicological effects?

A5: Research suggests a connection between the structure of certain PFAS and their toxicity profiles. For instance, a study found that among aliphatic sulfonic acid PFAS, longer carbon chain lengths correlated with increased developmental neurotoxicity in zebrafish, although this trend wasn't observed for developmental toxicity. [] These findings highlight the complexity of PFAS toxicity and underscore the importance of considering structural features when assessing the potential risks associated with these chemicals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)